molecular formula C11H10BrF2NO B8159657 (3-Bromo-4-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone

(3-Bromo-4-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone

Cat. No.: B8159657
M. Wt: 290.10 g/mol
InChI Key: TXZIWOYLTYGICM-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone is an organic compound that features a brominated phenyl ring and a difluoroazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone typically involves the following steps:

    Bromination of 4-methylphenyl: The starting material, 4-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylphenyl.

    Formation of 3,3-difluoroazetidine: The azetidine ring is formed by reacting an appropriate precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Coupling Reaction: The final step involves coupling the brominated phenyl ring with the difluoroazetidine moiety under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the azetidine ring.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

Scientific Research Applications

(3-Bromo-4-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone involves its interaction with specific molecular targets. The brominated phenyl ring and the difluoroazetidine moiety can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-methoxyphenyl)(3,3-difluoroazetidin-1-yl)methanone
  • (3-Bromo-4-methylphenyl)(3,3-difluoroazetidin-1-yl)ethanone
  • (3-Bromo-4-methylphenyl)(3,3-difluoroazetidin-1-yl)propanone

Uniqueness

(3-Bromo-4-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone is unique due to the presence of both a brominated phenyl ring and a difluoroazetidine moiety. This combination of functional groups provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-bromo-4-methylphenyl)-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO/c1-7-2-3-8(4-9(7)12)10(16)15-5-11(13,14)6-15/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZIWOYLTYGICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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